molecular formula C11H12FNO2 B14904649 3-(3-Fluoro-4-methoxyphenyl)-N-methylacrylamide

3-(3-Fluoro-4-methoxyphenyl)-N-methylacrylamide

Cat. No.: B14904649
M. Wt: 209.22 g/mol
InChI Key: YOCGUURECFDBSM-GQCTYLIASA-N
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Description

3-(3-Fluoro-4-methoxyphenyl)-N-methylacrylamide is an organic compound that features a fluorine atom and a methoxy group attached to a phenyl ring, along with an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methoxyphenyl)-N-methylacrylamide typically involves a multi-step reaction process. One common method includes the reaction of 3-fluoro-4-methoxyphenylboronic acid with N-methylacrylamide under specific conditions . The reaction conditions often involve the use of catalysts such as palladium complexes and bases like potassium carbonate in an organic solvent such as toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methoxyphenyl)-N-methylacrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-Fluoro-4-methoxyphenyl)-N-methylacrylamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-N-methylacrylamide involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. The acrylamide moiety can participate in Michael addition reactions, which are important in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluoro-4-methoxyphenyl)-N-methylacrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a fluorine atom and a methoxy group on the phenyl ring, along with the acrylamide moiety, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

(E)-3-(3-fluoro-4-methoxyphenyl)-N-methylprop-2-enamide

InChI

InChI=1S/C11H12FNO2/c1-13-11(14)6-4-8-3-5-10(15-2)9(12)7-8/h3-7H,1-2H3,(H,13,14)/b6-4+

InChI Key

YOCGUURECFDBSM-GQCTYLIASA-N

Isomeric SMILES

CNC(=O)/C=C/C1=CC(=C(C=C1)OC)F

Canonical SMILES

CNC(=O)C=CC1=CC(=C(C=C1)OC)F

Origin of Product

United States

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